(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Description

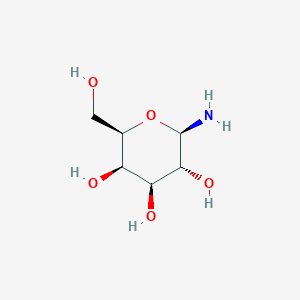

The compound (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a hexose-derived aminocyclitol characterized by a pyranose ring with amino and hydroxymethyl substituents.

Properties

IUPAC Name |

2-amino-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWOEQFAYSXBRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)N)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6318-23-6, 74867-91-7 | |

| Record name | NSC25270 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Galactopyranosylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary targets of 1-Amino-1-deoxy-beta-D-galactose are β-D-galactosidase(s) and galactose oxidase(s) . These enzymes play crucial roles in the metabolism of galactose, a type of sugar. β-D-galactosidase is responsible for breaking down lactose into glucose and galactose, while galactose oxidase is involved in the oxidation of primary alcohols to aldehydes.

Mode of Action

1-Amino-1-deoxy-beta-D-galactose acts as a competitive inhibitor for its target enzymes. It mimics the structure of the substrate, allowing it to bind to the active site of the enzyme. This prevents the actual substrate from binding, thereby inhibiting the enzyme’s activity.

Biochemical Pathways

The compound affects the galactose metabolism pathway by inhibiting the action of β-D-galactosidase and galactose oxidase. This can lead to a decrease in the breakdown of lactose and the oxidation of primary alcohols, affecting downstream metabolic processes.

Result of Action

The inhibition of β-D-galactosidase and galactose oxidase by 1-Amino-1-deoxy-beta-D-galactose can lead to changes at the molecular and cellular levels. For instance, it can result in an accumulation of lactose and primary alcohols, and a decrease in the production of glucose, galactose, and aldehydes.

Biological Activity

(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, commonly referred to as a derivative of tetrahydro-pyran, is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 179.17 g/mol

- CAS Number : 6318-23-6

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 179.17 g/mol |

| CAS Number | 6318-23-6 |

The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with biological macromolecules. The hydroxymethyl and amino groups are particularly significant for:

- Enzyme Inhibition : The compound has been shown to inhibit specific glycosidases and metalloproteases. This inhibition can affect various metabolic pathways and cellular processes.

- Antioxidant Activity : Its structure allows it to scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial effects against certain bacterial strains.

Case Studies

-

Glycosidase Inhibition :

A study demonstrated that derivatives of this compound can effectively inhibit glycosidases involved in carbohydrate metabolism. This inhibition could potentially lead to therapeutic applications in managing diabetes by regulating glucose levels in the bloodstream . -

Antioxidant Effects :

Research highlighted the antioxidant capacity of this compound in vitro. The compound was found to reduce oxidative damage in cellular models exposed to reactive oxygen species (ROS) . -

Antimicrobial Activity :

In another investigation, the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study suggested that its mechanism might involve disrupting bacterial cell wall synthesis .

Research Findings

Recent studies have focused on the synthesis and modification of this compound to enhance its biological activity. For instance:

- Structural Modifications : Alterations in the hydroxymethyl group have led to increased potency against specific targets such as cancer cells and pathogenic bacteria.

- Synergistic Effects : Combining this compound with other pharmacologically active compounds has shown enhanced efficacy in preclinical models .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C6H13NO5

- Molecular Weight : 179.17 g/mol

- IUPAC Name : (2R,3R,4S,5R,6R)-2-amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

- CAS Number : 74867-91-7

The compound features a tetrahydropyran ring with hydroxymethyl and amino substituents that contribute to its biological activity and solubility properties.

Medicinal Chemistry Applications

- Antiviral Activity : Research indicates that derivatives of tetrahydropyran compounds exhibit antiviral properties. The amino group in this compound may enhance interactions with viral proteins or enzymes.

- Anticancer Potential : Studies have suggested that similar compounds can inhibit cancer cell proliferation. The structural features of this compound could be optimized to develop new anticancer agents targeting specific pathways in tumor cells.

- Neuroprotective Effects : Compounds with a similar structure have shown promise in protecting neuronal cells from oxidative stress. This application is particularly relevant for neurodegenerative diseases like Alzheimer's and Parkinson's.

Biochemical Applications

- Enzyme Inhibition : The compound may serve as a scaffold for designing enzyme inhibitors. Its hydroxymethyl group can participate in hydrogen bonding interactions crucial for binding to active sites of enzymes.

- Glycosylation Studies : As a sugar mimic due to its pyranose structure, it can be used to study glycosylation processes in biological systems or as a building block for glycosylated drugs.

- Synthesis of Glycoproteins : The compound can be utilized in the synthesis of glycoproteins through chemical or enzymatic methods, providing insights into protein function and stability.

Material Science Applications

- Polymer Chemistry : The functional groups present in this compound can be exploited to create biodegradable polymers or hydrogels with specific mechanical properties.

- Nanotechnology : Its unique structure allows for the functionalization of nanoparticles for targeted drug delivery systems. This could enhance the efficacy of therapeutic agents while minimizing side effects.

Case Studies

| Study Title | Year | Findings |

|---|---|---|

| "Antiviral Activity of Tetrahydropyran Derivatives" | 2020 | Identified potential antiviral properties against herpes simplex virus using similar compounds as lead structures. |

| "Neuroprotective Effects of Amino Sugar Analogues" | 2021 | Demonstrated that tetrahydropyran derivatives protect against oxidative stress-induced neuronal death in vitro. |

| "Polymerization Studies of Sugar Mimetics" | 2022 | Investigated the use of sugar mimetics in creating biodegradable polymers with enhanced mechanical properties. |

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs, their substituents, molecular data, and biological activities:

*Estimated based on analogous structures.

Key Comparative Insights

Amino vs. Hydroxymethyl Groups: The target compound’s 2-amino group distinguishes it from analogs like Olerapyridine (), which lacks an amino substituent. Hydroxymethyl groups (e.g., in Dapagliflozin analogs, ) improve solubility compared to methoxy () or methylthio () groups, which may reduce aqueous solubility but enhance metabolic stability.

Therapeutic targeting: Sotagliflozin’s 4-ethoxybenzyl and methylthio groups are critical for SGLT inhibition, highlighting the importance of hydrophobic substituents in metabolic regulation .

Synthetic Modifications :

Q & A

Q. What are the recommended methods for synthesizing (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol with high stereochemical purity?

- Methodological Answer : Synthesis requires precise control of stereochemistry. Key steps include:

- Use of chiral auxiliaries or enzymatic catalysis to ensure correct stereoisomer formation.

- Protecting groups (e.g., benzyl or acetyl) to stabilize reactive hydroxyl and amino groups during synthesis .

- Purification via silica gel chromatography with solvent systems like methylene chloride/methanol/ammonia (e.g., 3% aqueous ammonia) to isolate the target compound .

- Yields may vary; optimization of reaction time and temperature is critical. For example, related compounds achieved 12–54% yields under similar conditions .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Stability is influenced by environmental factors:

- Storage : Maintain at 2–8°C in airtight containers to prevent hydrolysis or oxidation. Avoid exposure to moisture and light .

- Handling : Use chemical-resistant gloves (e.g., nitrile) and work in a fume hood to minimize inhalation risks. Follow protocols for avoiding skin contact and respiratory exposure .

- Disposal : Collect waste in designated containers and adhere to hazardous waste regulations to prevent environmental contamination .

Advanced Research Questions

Q. What analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

- Methodological Answer : A combination of techniques is required:

- NMR Spectroscopy : Analyze proton shifts (δ ppm) to confirm stereochemistry. For example, distinct peaks at δ 3.60–3.97 ppm (pyran ring protons) and δ 5.45–5.57 ppm (anomeric protons) are critical for structural validation .

- Mass Spectrometry (MS) : Use ESI-MS to verify molecular weight. Observed [M+H]+ peaks at m/z 334.5 and 363.2 in related compounds confirm mass accuracy .

- HPLC : Employ reverse-phase chromatography with UV detection to assess purity (>95% recommended for biological studies) .

Q. How can researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay variability or structural impurities:

- Comparative Studies : Replicate assays under standardized conditions (e.g., pH, temperature, enzyme concentration).

- Structural Confirmation : Re-analyze compound batches for purity using NMR and HPLC to rule out degradation products .

- Analog Testing : Synthesize and test structurally related derivatives (e.g., pyran-3-yl or coumarin-substituted analogs) to isolate bioactive motifs .

Q. What strategies are employed to modify the structure of this compound to enhance its pharmacokinetic properties?

- Methodological Answer : Structural modifications focus on improving solubility and metabolic stability:

- Functional Group Addition : Introduce polar groups (e.g., methoxy or pyridyl) to enhance water solubility. For example, 4-(3-methoxyphenyl)phenoxy derivatives showed improved bioavailability .

- Prodrug Design : Mask amino or hydroxyl groups with acetyl or benzyl protectors to reduce first-pass metabolism .

- Glycosylation : Attach sugar moieties to improve target specificity, as seen in carbohydrate metabolism studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.